
Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4,5-trifluoroaniline with ethyl 2-bromo-2-thiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.
Conditions :
-
Basic hydrolysis : NaOH (1–2 M) in ethanol/water (1:1) at 80°C for 6–8 hrs .
-
Acidic hydrolysis : HCl (6 M) under reflux for 12 hrs.
Product :
2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic acid.
Substitution Reactions on the Thiazole Ring
The thiazole moiety participates in nucleophilic and electrophilic substitutions, particularly at the 2- and 5-positions, depending on directing effects.
Electrophilic Substitution
The electron-rich C5 position of the thiazole ring undergoes bromination or nitration:
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromination | Br₂ (1 equiv), CHCl₃, 0°C, 2 hrs | 5-Bromo-thiazole derivative | ~75% | |
Nitration | HNO₃/H₂SO₄ (1:3), 50°C, 4 hrs | 5-Nitro-thiazole derivative | ~60% |
Nucleophilic Substitution
The 2-position (occupied by the trifluorophenyl group) is inert under standard conditions but can react with strong nucleophiles like Grignard reagents in anhydrous THF at −78°C .
Functionalization of the Trifluorophenyl Group
The 3,4,5-trifluorophenyl substituent undergoes selective defluorination or coupling reactions under palladium catalysis:
Suzuki-Miyaura Coupling
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 100°C, 12 hrs.
Product :
Aryl-coupled derivatives at the para-fluorine position.
Electrophilic Aromatic Substitution
Fluorine atoms direct meta-substitution despite their electron-withdrawing nature:
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/AcOH, 60°C, 6 hrs | 3,4,5-Trifluoro-2-nitrobenzene derivative | ~40% |
Oxidation of the Thiazole Ring
Thiazole rings are generally oxidation-resistant, but the ethyl carboxylate can be oxidized to a ketone or carboxylic acid using KMnO₄/H₂SO₄.
Reduction
Selective reduction of the ester to a primary alcohol is achievable with LiAlH₄ in dry THF (0°C to RT, 4 hrs).
Cross-Coupling Reactions
The thiazole sulfur participates in C–S bond-forming reactions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24 hrs | N-Aryl thiazole derivatives | ~65% |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-assisted deprotonation enhancing reaction kinetics.
-
Suzuki Coupling : The trifluorophenyl group’s electron-deficient nature accelerates oxidative addition of palladium catalysts.
Scientific Research Applications
Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: This compound also contains a thiazole ring and exhibits similar biological activities.
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: Another thiazole derivative used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its trifluorophenyl group, which can enhance its biological activity and stability compared to other thiazole derivatives .
Biological Activity
Ethyl 2-(3,4,5-trifluorophenyl)thiazole-4-carboxylate (CAS No. 132089-37-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C12H10F3N O2S
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
- Structure : The compound features a thiazole ring substituted with a trifluorophenyl group and an ethyl carboxylate moiety.
Synthesis
The synthesis of this compound typically involves reactions between thiazole derivatives and trifluorophenyl compounds. The methods vary but commonly include:
- Formation of Thiazole Ring : Utilizing thiourea and appropriate aldehydes or ketones.
- Carboxylation : Introducing the carboxylate group via esterification reactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death via mitochondrial pathways.
In vitro studies indicate that derivatives of thiazoles can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Alters pathways related to cell growth and survival.
Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. This compound was among the compounds tested for its ability to induce apoptosis in cancer cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM .
Study 2: Fluorinated Compounds and Biological Effects
A comprehensive review highlighted the impact of fluorinated compounds on biological systems. This compound exhibited lower toxicity compared to other fluorinated analogs while maintaining effective biological activity against various pathogens .
Data Tables
Property | Value |
---|---|
Molecular Weight | 251.28 g/mol |
CAS Number | 132089-37-3 |
Anticancer Activity | IC50 < 10 µM |
Apoptosis Induction | Yes |
Cell Cycle Arrest | G1/S phase |
Properties
Molecular Formula |
C12H8F3NO2S |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)6-3-7(13)10(15)8(14)4-6/h3-5H,2H2,1H3 |
InChI Key |
ISQLFGKUAHAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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